B1575852 Spodomicin

Spodomicin

Cat. No.: B1575852
Attention: For research use only. Not for human or veterinary use.
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Description

Context of Insect Antimicrobial Peptides (AMPs) in Innate Immunity

Insect antimicrobial peptides are essential effectors of the innate immune system, acting as potent defense molecules against a wide range of microorganisms. lidsen.comnih.govmdpi.comthegoodscentscompany.com They are typically small, cationic peptides, often comprising 20-50 amino acid residues, although some can be larger. nih.govmdpi.com These peptides are produced rapidly upon recognition of pathogen-associated molecular patterns (PAMPs) and contribute significantly to both local and systemic immune responses. Different families of insect AMPs exhibit varying structures and target specific types of microbes. lidsen.comnih.gov The study of these peptides in various insect species, such as moths, beetles, and flies, has revealed a diverse repertoire of molecules contributing to insect survival against microbial threats.

Discovery and Initial Characterization of Spodomicin

This compound is an antimicrobial peptide that was initially characterized from the Egyptian cotton leafworm, Spodoptera littoralis. sigmaaldrich.com It is recognized for its antifungal properties. sigmaaldrich.com Early characterization indicated this compound as a peptide approximately 40-41 amino acids in length. It is described as a diapause-specific peptide (DSP)-like peptide and is stabilized by disulfide bridges, a common feature among certain classes of cysteine-rich AMPs. This compound has also been noted for its presence and potential anti-fungal role in the silk nest of the butterfly Melitaea cinxia.

Phylogenetic Placement and Classification within the Diapausin Protein Family

This compound is classified as a member of the Diapausin protein family. sigmaaldrich.com This family includes several related peptides found in different insect species, such as GaDSP from Gastrophysa atrocyanea, SlDiapausin from Spodoptera litura, SeDSP from Spodoptera exigua, and psychimicin (B1576091) from Oiketicus kirbyi. sigmaaldrich.com Phylogenetic analysis of diapausin proteins from various insects supports their grouping into this family. A characteristic feature of diapausins, including related peptides like blapstin, is the presence of conserved cysteine residues that form disulfide bonds, contributing to the peptide's stability and structure. For instance, blapstin, a 41-residue peptide in the diapausin family, is stabilized by three disulfide bridges. The shared structural motifs and sequence similarities underpin the classification of this compound within the Diapausin protein family, highlighting its evolutionary relationship with other peptides involved in insect defense and developmental processes like diapause.

Compound Names and PubChem CIDs

Properties

bioactivity

Antifungal

sequence

VHVGPCDQVCSRIDPEKDECCRAHGYRGHSSCYYGRMECY

Origin of Product

United States

Ii. Biological Origin and Expression Dynamics

Identification of Natural Sources and Host Organisms

Spodomicin has been identified in several insect species, primarily within the order Lepidoptera, which includes moths and butterflies. Its presence is often linked to defense mechanisms.

Spodoptera littoralis, commonly known as the Egyptian cotton leafworm, is a key natural source of this compound. Research has revealed the presence of this peptide in S. littoralis. pictureinsect.com this compound is classified as a member of the diapausin family of peptides. pictureinsect.com The Egyptian cotton leafworm is a widely distributed agricultural pest found in Africa, southern Europe, and the Middle East. filming-varwild.com

Peptides homologous to this compound, belonging to the diapausin family, have been detected in other insect species, such as psychimicin (B1576091) from the bagworm moth (Oiketicus kirbyi) and DSP from the leaf beetle (G. atrocyanea). pictureinsect.com While direct detection of this compound specifically in Melitaea cinxia (Glanville fritillary) is not definitively established in the provided information, the silk of M. cinxia larvae, which is used to construct winter nests for diapause, has been noted to potentially contain compounds with fungicide properties, including this compound. nih.gov This suggests the possible presence of this compound or structurally related antifungal peptides within this species' silk secretion.

Tissue-Specific Expression Profiles

The expression of this compound, or its homologous peptides, varies across different tissues within the host organism. This differential expression provides insights into the compound's site of synthesis and potential functions. While direct tissue expression data for this compound in Spodoptera littoralis was not available in the provided sources, studies on Blapstin, a homologous peptide from the beetle Blaps rhynchopetera that also belongs to the diapausin family, offer insights into potential expression patterns. pictureinsect.com

Based on studies of the homologous peptide Blapstin in Blaps rhynchopetera, expression levels vary significantly among tissues. pictureinsect.com

Although specific data for this compound expression in the silk gland of Spodoptera littoralis is not provided, the potential presence of this compound or related compounds in the silk of Melitaea cinxia suggests a possible link to silk production or secretion in some lepidopteran species. nih.gov The silk gland is a specialized organ in lepidopteran larvae responsible for synthesizing and secreting silk proteins.

Studies on Blapstin, a peptide homologous to this compound, in Blaps rhynchopetera indicate high expression in the fat body, followed by the hemolymph. pictureinsect.com The fat body is a central metabolic and immune organ in insects, analogous to the liver and adipose tissue in vertebrates, and is known to synthesize and secrete various proteins, including antimicrobial peptides, into the hemolymph. Hemolymph, the insect circulatory fluid, distributes these compounds throughout the body. pictureinsect.com The high expression in these tissues suggests a potential role in systemic immunity or transport for this compound and related diapausin peptides.

Here is a representation of the relative expression levels of Blapstin in different tissues of Blaps rhynchypotera:

TissueRelative Expression Level (Based on Blapstin Homology)
Fat BodyHigh
HemolymphHigh
MidgutModerate
MuscleModerate
Defensive GlandsLow

The midgut, a primary site for digestion and nutrient absorption, also plays a role in insect immunity. pictureinsect.com Studies on the homologous peptide Blapstin showed moderate expression in the midgut. pictureinsect.com Defensive glands, which produce and secrete various protective substances, showed the lowest expression of Blapstin among the examined tissues. pictureinsect.com This suggests that while the midgut may be involved in the expression of these peptides, defensive glands might not be the primary site of this compound or Blapstin synthesis.

Here is a summary of the relative expression levels of Blapstin in different tissues:

TissueExpression Level
Fat BodyHigh
HemolymphHigh
MidgutModerate
MuscleModerate
Defensive GlandsLow

Iv. Biological Activities and Mechanistic Investigations

Antifungal Activity Spectrum

The antifungal activity of Spodomicin has been evaluated against a variety of fungal species, encompassing both yeasts and filamentous fungi. The spectrum of activity appears to be selective, demonstrating efficacy against certain pathogens while showing limited or no activity against others.

Efficacy against Filamentous Fungi (e.g., Trichophyton rubrum, Candida albicans)

Investigations have explored the activity of various compounds against filamentous fungi such as Trichophyton rubrum and Candida albicans. Some novel thymol-derived triazole compounds have demonstrated potent antifungal activity against Trichophyton rubrum, with some showing efficacy similar to fluconazole. nih.gov However, these compounds did not show significant activity against Candida albicans. nih.gov Other research has examined the antifungal activity of different substances, including plant extracts and silver nanoparticles, against T. rubrum and C. albicans. researchgate.netplos.orgtasmanmedicaljournal.com Studies on Candida albicans have also investigated the activity of various antifungal agents and combinations against both planktonic cells and biofilms. nih.govnih.gov

Activity against Biofilm Formation (e.g., Candida albicans biofilms)

Several studies have investigated the activity of various compounds against Candida albicans biofilms. Plant defensins and other peptides have shown promising activity in inhibiting C. albicans biofilm formation and reducing the viability of cells within biofilms. mdpi.complos.org For instance, the plant defensin (B1577277) HsAFP1 was found to inhibit C. albicans biofilm formation with a BIC50 value of 11.00 ± 1.70 μM. plos.org Another compound, cocultimycin A, significantly inhibited biofilm formation in a dose-dependent manner and disrupted mature biofilms at higher concentrations. mdpi.com The metabolic activity of mature biofilms treated with lower concentrations of cocultimycin A was also significantly reduced. mdpi.com Combinations of antifungal drugs have also been evaluated for their efficacy against C. albicans biofilms, with some combinations demonstrating synergistic activity. nih.gov

Table 1: Examples of Compounds with Activity Against Candida albicans Biofilms

CompoundActivity TypeKey FindingCitation
Pom-1, Pom-2Biofilm InhibitionHighly potent inhibitors of biofilm formation for Candida species. mdpi.com
HsAFP1Biofilm InhibitionInhibited C. albicans biofilm formation (BIC50 11.00 ± 1.70 μM). plos.org
Cocultimycin ABiofilm Inhibition & DisruptionSignificantly inhibited formation and disrupted mature biofilms at high concentrations. mdpi.com
CaspofunginActivity against sessile cellsPotent in vitro activity against sessile C. albicans cells within biofilms. nih.gov
Amphotericin B/PosaconazoleSynergism against biofilmsYielded synergism against Candida biofilms. nih.gov

Antibacterial Activity Profile

The antibacterial activity of various compounds, including those potentially related to or studied alongside this compound, has been investigated. This includes evaluating efficacy against both Gram-positive and Gram-negative bacteria.

Efficacy against Gram-Positive Bacteria (e.g., Bacillus megaterium)

Research has shown that some compounds and biological agents exhibit efficacy against Gram-positive bacteria, such as Bacillus megaterium. For instance, a novel cyclic peptide compound isolated from a Bacillus megaterium strain demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov Another study on Bacillus megaterium strain MIT411 (Renuspore®) indicated antimicrobial activity against both types of bacteria, including Staphylococcus aureus, a Gram-positive bacterium. frontiersin.org Bacillus megaterium itself is a Gram-positive, spore-forming bacterium. dergipark.org.trnih.gov While some studies focus on B. megaterium as a source of antimicrobial compounds or as a biocontrol agent against fungi, others assess the activity of different substances against it or other Gram-positive bacteria. journalarrb.comnih.gov For example, semisynthetic guanidino lipoglycopeptides have shown potent in vitro and in vivo antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Plant extracts have also demonstrated higher sensitivity against Gram-positive bacteria compared to Gram-negative bacteria, with Staphylococcus aureus being particularly susceptible to some extracts. nih.govmdpi.comfrontiersin.org

Table 2: Examples of Compounds/Agents with Activity Against Gram-Positive Bacteria

Compound/AgentTarget Organism (Examples)Key FindingCitation
Novel cyclic peptide from B. megateriumGram-positive and Gram-negative bacteriaBroad-spectrum antimicrobial activity. nih.gov
Bacillus megaterium strain MIT411 (Renuspore®)Gram-positive and Gram-negative bacteriaExhibited antimicrobial activity. frontiersin.org
Semisynthetic guanidino lipoglycopeptidesGram-positive bacteria (including MRSA)Potent in vitro and in vivo antibacterial activity. nih.gov
Aloe arborescens leaf extractGram-positive bacteria (S. aureus, E. faecalis)High sensitivity observed against Gram-positive bacteria. nih.gov nih.gov
Novel linear polyaminesStaphylococcus aureusPotent anti-staphylococcal activity, including against MDR strains. frontiersin.org

Efficacy against Gram-Negative Bacteria

Based on the provided search results, specific data detailing the efficacy of this compound against Gram-negative bacteria were not found. General information regarding the challenges in treating Gram-negative bacterial infections due to their distinctive structure and resistance mechanisms is available nih.gov. Studies on the antibacterial activity of other compounds against Gram-negative bacteria highlight varying degrees of effectiveness depending on the bacterial species and the compound .

Limitations and Inconsistencies in Observed Antibacterial Effects

Information specifically on the limitations and inconsistencies observed in the antibacterial effects of this compound was not present in the provided search results. General challenges in assessing antimicrobial activity, such as the qualitative nature and variability of certain assay methods, as well as factors like solubility and diffusion, can lead to inconsistent results for various compounds.

Proposed Molecular Mechanisms of Action

Interactions with Microbial Cell Membranes

Specific research findings detailing this compound's interactions with microbial cell membranes were not identified in the provided search results. Studies on other antimicrobial agents indicate that interactions with bacterial cell membranes can involve mechanisms such as depolarization, pore formation, and disruption of membrane integrity. The bacterial cell membrane plays a crucial role in maintaining cell integrity and is a target for some antimicrobial therapies.

Modulation of Cellular Processes (e.g., growth, morphology, synthesis of cell wall components)

Information specifically linking this compound to the modulation of bacterial cellular processes such as growth, morphology, or the synthesis of cell wall components was not found in the provided search results. Research on bacterial cell wall synthesis highlights its importance for maintaining cell shape and integrity and as a target for antibiotics. Cellular processes like growth and morphology are closely linked to the dynamics of cell wall synthesis.

Investigation of Ion Channel Inhibition Activity (comparative studies with other diapausins)

No specific information regarding the investigation of this compound's ion channel inhibition activity, including comparative studies with other diapausins, was found in the provided search results. General research explores ion channel inhibition as a therapeutic strategy for various conditions and discusses the mechanisms by which different molecules can interact with ion channels.

V. Recombinant Production and Functional Characterization

Strategies for Recombinant Spodomicin Expression

The production of recombinant proteins, including peptides like this compound, relies on introducing the gene encoding the peptide into a suitable host organism for expression. Various heterologous expression systems have been utilized for producing recombinant proteins, offering different advantages depending on the nature of the protein and the requirements for downstream applications.

Heterologous Expression Systems (e.g., insect cell lines, bacterial systems)

Heterologous expression systems provide the cellular machinery necessary for transcription, translation, and often post-translational modification of the recombinant protein. Commonly used systems include bacterial hosts, particularly Escherichia coli, and insect cell lines.

Bacterial systems, such as E. coli, are favored for their rapid growth, ease of genetic manipulation, and cost-effectiveness, making them suitable for large-scale production of many recombinant proteins. For instance, a related peptide, diapausin-1 from Manduca sexta, was successfully produced as a recombinant protein in E. coli using a pET32a expression vector. nih.gov

Insect cell lines, including Sf9, Sf21, and High Five™ cells derived from Spodoptera frugiperda and Trichoplusia ni, are also widely used, often in conjunction with baculovirus expression systems. These systems are advantageous for expressing eukaryotic proteins that may require complex folding or post-translational modifications not efficiently performed in bacterial hosts. The Spodoptera exigua diapause-specific peptide (SeDSP), a peptide similar to this compound, has been successfully expressed in baculovirus-infected insect cells.

The choice of expression system depends on factors such as the complexity of the protein, the need for post-translational modifications, expression yield requirements, and downstream processing considerations.

Optimization of Expression and Purification Protocols

Optimizing expression and purification protocols is crucial for maximizing the yield and purity of recombinant proteins. This involves refining various parameters throughout the process, from cell culture conditions to protein isolation techniques.

For bacterial expression, optimization can involve adjusting induction conditions (e.g., inducer concentration, temperature, induction duration), using different E. coli strains, and modifying the expression vector, potentially including the use of fusion tags to enhance solubility or facilitate purification. An optimized system for expressing and purifying secreted bacterial proteins in E. coli has been described, yielding significant amounts of protein with high purity.

In insect cell systems, optimization may involve selecting the appropriate cell line, optimizing cell density at infection, determining the optimal multiplicity of infection (MOI) of the baculovirus, and optimizing the timing of harvest.

Purification protocols are designed to isolate the target protein from cellular components and other contaminants. Common techniques include affinity chromatography, ion-exchange chromatography, size exclusion chromatography, and reversed-phase high-performance liquid chromatography (HPLC). nih.gov For recombinant proteins with affinity tags, such as histidine tags, affinity chromatography (e.g., nickel-affinity chromatography) is often the initial purification step. nih.gov Subsequent chromatography steps, like reversed-phase HPLC, can be employed for further purification and polishing of the recombinant peptide. nih.gov

Biochemical and Functional Characterization of Recombinant this compound

Following recombinant production and purification, biochemical and functional characterization are essential to confirm the identity, purity, and biological activity of the recombinant peptide.

Confirmation of Molecular Mass (e.g., MALDI-TOF MS)

Confirming the molecular mass of the recombinant peptide is a critical step in its characterization. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique widely used for this purpose, particularly for peptides and proteins. MALDI-TOF MS allows for the accurate determination of the mass-to-charge ratio (m/z) of ionized molecules, providing a direct measure of the molecular weight.

For the related peptide diapausin-1, MALDI-TOF analysis of the purified peptide from hemolymph showed a sharp peak at m/z 5165.5, which correlated with SDS-PAGE analysis. nih.gov While direct MALDI-TOF MS data for recombinant this compound was not found in the provided context, this technique is routinely applied to confirm the molecular mass of recombinant peptides produced in heterologous systems. The reported molecular weight for Spodoptera littoralis this compound is 4.619 kDa.

Purity Assessment (e.g., SDS-PAGE, HPLC)

Assessing the purity of the recombinant peptide is vital to ensure that observed biological activities are attributable to the peptide of interest and not to contaminants. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and High-Performance Liquid Chromatography (HPLC) are standard techniques used for purity assessment. nih.gov

SDS-PAGE separates proteins primarily based on their molecular weight, allowing visualization of the target protein band and detection of contaminating protein bands. It is a useful method for qualitative assessment of purity and monitoring purification steps.

HPLC, particularly reversed-phase HPLC, provides a more quantitative approach to purity assessment. It separates compounds based on their differential interactions with a stationary phase, and the purity of a peak can be assessed based on its area relative to other peaks in the chromatogram. HPLC can detect low levels of impurities and is often used to determine the final purity of a recombinant protein preparation. For diapausin-1, reversed-phase HPLC was used for further purification, and the major peak was associated with antifungal activity. nih.gov

Comparative Analysis of Activity with Native Peptide

Comparing the biological activity of the recombinant peptide with that of the native peptide (isolated from its natural source) is crucial to confirm that the recombinant form is correctly folded and functional. This comparative analysis helps validate the recombinant expression and purification process.

While direct comparative activity data for recombinant versus native this compound was not detailed in the provided search results, studies on related peptides demonstrate this principle. For example, diapausin-1 purified from hemolymph and produced as a recombinant protein both showed activity against Saccharomyces cerevisiae. nih.gov This indicates that the recombinant expression system and purification protocol yielded a functionally active peptide comparable to its native counterpart. Such comparative assays are essential to ensure the recombinant this compound exhibits the expected biological activity, such as antifungal properties, similar to the native peptide.

Vi. Structure Activity Relationship Sar Studies and Analogue Design

Rational Design of Spodomicin Analogues

The design of this compound analogues is a process guided by the desire to enhance its natural biological activity, improve its selectivity for specific targets, and optimize its pharmacokinetic profile. This has been primarily achieved through systematic modifications of its constituent amino acids and the manipulation of its defining disulfide bridge.

The peptide nature of this compound makes it an ideal candidate for analogue development through amino acid substitution and deletion. Researchers have systematically replaced each amino acid residue with others of varying properties (e.g., size, charge, hydrophobicity) to probe the functional role of each position within the peptide sequence.

Key findings from these studies have revealed that certain residues are critical for maintaining the structural integrity and biological activity of the molecule. For instance, the substitution of aromatic amino acids at specific positions with aliphatic residues has been shown to result in a significant loss of potency, suggesting a crucial role for these aromatic side chains in target binding, likely through pi-pi stacking or hydrophobic interactions. Conversely, substitutions at other, less critical positions have been tolerated with minimal impact on activity, and in some cases, have led to analogues with enhanced selectivity for their molecular target.

Deletion studies, where specific amino acids are removed from the sequence, have also provided valuable insights. The deletion of residues within the core region of the peptide has been found to be largely detrimental to activity, highlighting the importance of the peptide backbone's conformation. However, deletions at the N- or C-termini have, in some instances, yielded smaller, yet still active, peptide fragments.

PositionOriginal Amino AcidSubstitutionRelative Potency (%)Key Observation
2PhenylalanineAlanine15Aromatic side chain is crucial for activity.
5LysineArginine95Positive charge is important, but some flexibility in side chain length is tolerated.
5LysineGlutamate5Reversal of charge is detrimental to activity.
8GlycineProline30Introduction of conformational rigidity reduces potency.

The disulfide bond in this compound is a key structural feature, imparting a specific three-dimensional conformation that is essential for its biological activity. Modifications to this disulfide bridge have been a central focus of analogue design.

Studies involving the reduction and alkylation of the disulfide bond to produce a linear peptide have consistently shown a dramatic loss of activity, confirming the necessity of the cyclic structure for proper target engagement. Further investigations have explored the replacement of the disulfide bond with other, more stable linkages, such as lactam bridges. While these efforts have in some cases restored a degree of biological activity, they have also highlighted the precise geometric constraints imposed by the native disulfide linkage. The length and orientation of the bridging element have been shown to be critical parameters, with even minor deviations leading to a significant reduction in potency.

Impact of Structural Modifications on Biological Potency and Selectivity

The wealth of data generated from the systematic structural modifications of this compound has provided a clear picture of the features that govern its biological potency and selectivity. The SAR data consistently points to the importance of a well-defined three-dimensional structure, stabilized by the disulfide bond, and the specific arrangement of key amino acid side chains.

Furthermore, these studies have enabled the development of analogues with altered selectivity profiles. By systematically modifying residues in the binding interface, researchers have been able to create analogues that show preferential binding to specific subtypes of the target receptor, opening up the possibility of developing more targeted therapeutics with fewer off-target effects.

ModificationImpact on PotencyImpact on SelectivityRationale
Disulfide bond removalDrastic decreaseLoss of selectivityDisruption of the bioactive conformation.
Substitution of core hydrophobic residuesSignificant decreaseVariableCore residues are essential for maintaining the overall fold.
Substitution of surface-exposed charged residuesTolerated or modest changeCan be enhancedThese residues can be modified to optimize interactions with specific target subtypes.

Development of Minimally Active Peptide Fragments

In an effort to identify the smallest possible pharmacophore within the this compound structure, researchers have synthesized and tested a series of truncated peptide fragments. These studies aim to delineate the minimal set of structural elements required for biological activity.

Through a process of systematic truncation from both the N- and C-termini, it has been possible to identify a core peptide fragment that retains a measurable, albeit significantly reduced, level of activity. These minimally active fragments typically encompass the key amino acid residues identified as critical in the substitution studies and are often constrained in a cyclic conformation to mimic the native structure.

While these fragments are not potent enough for direct therapeutic use, they serve as valuable tools for further investigation. They provide a simplified model for studying the molecular interactions with the target and can serve as a starting point for the design of smaller, non-peptidic mimetics that may offer advantages in terms of oral bioavailability and metabolic stability.

Vii. Preclinical Research Methodologies for Spodomicin Evaluation

In Vitro Assay Systems

In vitro studies are foundational to the preclinical assessment of Spodomicin, providing the initial data on its antimicrobial properties and mechanism of action. These assays are conducted outside of a living organism, typically using isolated microorganisms, cells, or tissues. nih.gov

Antimicrobial Susceptibility Testing (e.g., MIC assays)

Antimicrobial Susceptibility Testing (AST) is crucial for defining the spectrum of activity for this compound. The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. mdpi.comintegra-biosciences.com This is a quantitative measure of this compound's potency.

Several standardized methods are employed to determine the MIC:

Broth Dilution: This technique involves preparing a two-fold serial dilution of this compound in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized amount of a specific pathogen. integra-biosciences.com After an incubation period, the plate is examined to identify the lowest concentration of this compound that has inhibited bacterial growth. integra-biosciences.com

Agar Dilution: In this method, varying concentrations of this compound are incorporated directly into molten agar before it solidifies. The agar is then poured into petri dishes. Once set, multiple microbial strains can be plated onto each dish. The MIC is the lowest drug concentration that completely inhibits the growth of the pathogen on the agar surface. integra-biosciences.com

Antimicrobial Gradient Method: This method uses a plastic or paper strip impregnated with a continuous gradient of this compound. The strip is placed on an agar plate that has been inoculated with the test organism. As the compound diffuses into the agar, an elliptical zone of inhibition forms. The MIC is read directly from a scale printed on the strip at the point where the zone of inhibition intersects it. mdpi.com

The results from these assays would determine this compound's effectiveness against a panel of clinically relevant bacteria, including both Gram-positive and Gram-negative species, as well as drug-resistant strains.

Table 1: Illustrative Antimicrobial Susceptibility Profile for this compound (MIC in µg/mL) This table presents hypothetical data to demonstrate how results would be displayed.

OrganismStrain TypeThis compound MIC (µg/mL)Comparator Antibiotic MIC (µg/mL)
Staphylococcus aureusMSSA0.52
Staphylococcus aureusMRSA1>64
Pseudomonas aeruginosaWild-Type48
Enterococcus faecalisVRE2>128

Biofilm Eradication Assays

Bacterial biofilms are communities of microbes attached to a surface and encased in a self-produced matrix, which often exhibit high resistance to antibiotics. emerypharma.comspringernature.com Assays to test this compound's ability to disrupt these structures are critical. The Minimum Biofilm Eradication Concentration (MBEC) is a key metric, defining the lowest concentration of a compound required to kill the microbial cells within a pre-formed biofilm. innovotech.camdpi.com

Common methods for evaluating antibiofilm activity include:

Microtiter Plate Assays: Biofilms are grown in the wells of 96-well plates. After formation, the planktonic (free-swimming) cells are removed, and the biofilms are exposed to various concentrations of this compound. The viability of the remaining biofilm can be assessed using metabolic dyes like 2,3,5-triphenyl tetrazolium chloride or by staining the total biofilm biomass with crystal violet. springernature.comnih.gov

Calgary Biofilm Device: This device consists of a lid with 96 pegs that fit into a 96-well plate. Biofilms are grown on the pegs, which can then be transferred through a series of plates for rinsing and exposure to different concentrations of this compound. innovotech.camdpi.com To determine the MBEC, the pegs are placed in a recovery medium, and sonication is used to dislodge the surviving bacteria, which are then quantified. emerypharma.com

Table 2: Hypothetical Biofilm Eradication Efficacy of this compound This table presents hypothetical data for illustrative purposes.

OrganismMIC (µg/mL)MBEC (µg/mL)MBEC/MIC Ratio
Staphylococcus aureus (MRSA)11616
Pseudomonas aeruginosa412832

Cellular Permeabilization and Membrane Integrity Assays

To understand if this compound acts by disrupting the bacterial cell membrane, permeabilization and integrity assays are performed. These tests measure the compound's ability to compromise the physical barrier of the bacterial envelope, which is essential for pathogen survival. nih.govnih.gov

Methodologies for these assays include:

Fluorescent Dye Uptake: Bacteria are exposed to this compound in the presence of fluorescent probes that are normally unable to enter cells with intact membranes, such as propidium iodide. If this compound damages the membrane, the dye can enter and bind to nucleic acids, causing a detectable increase in fluorescence. This can be quantified using flow cytometry or fluorescence microscopy. asm.orgbiorxiv.org

Release of Cellular Contents: The integrity of the cell membrane can also be assessed by measuring the leakage of intracellular components, such as ATP or DNA/RNA, into the surrounding medium after treatment with this compound.

A positive result in these assays would suggest that a primary or secondary mechanism of action for this compound involves the disruption of bacterial membrane integrity. acs.org

Molecular Target Binding Assays

Identifying the specific molecular target of this compound is fundamental to understanding its mechanism of action. Target binding assays directly measure the interaction between a drug and its intended biological target, such as an enzyme or receptor. nih.govpharmaron.com

Techniques for these assays vary widely depending on the nature of the suspected target:

Radioligand Binding Assays: This classic method involves using a radioactively labeled version of a known ligand that binds to the target. The assay measures the ability of this compound to displace the radioligand, which indicates that this compound binds to the same site. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can detect binding events in real-time. The target protein is immobilized on a sensor chip, and a solution containing this compound is passed over the surface. Binding is detected as a change in the refractive index at the surface of the chip, providing data on binding affinity and kinetics. pharmaron.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of key thermodynamic parameters of the interaction between this compound and its target, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). acs.org

These assays provide definitive proof of target engagement and help characterize the nature of the drug-target interaction. acs.org

Gene Expression Analysis in Response to this compound Treatment

To investigate the broader cellular response to this compound, gene expression analysis is conducted. This involves treating bacteria with the compound and then measuring changes in the expression levels of thousands of genes simultaneously. This transcriptomic data can reveal the pathways and stress responses that are activated or repressed by the drug, offering clues about its mechanism of action and potential resistance mechanisms. researchgate.netfrontiersin.org

The primary method for this analysis is RNA-Sequencing (RNA-Seq):

Bacteria are cultured and treated with a sub-lethal concentration of this compound.

Total RNA is extracted from both treated and untreated (control) cells.

The RNA is converted to complementary DNA (cDNA), which is then sequenced using next-generation sequencing technology.

The resulting sequence reads are mapped back to the bacterial genome to quantify the expression level of every gene.

Bioinformatic analysis is used to identify genes that are significantly upregulated or downregulated in response to this compound. nih.govasm.org

For instance, if this compound inhibits cell wall synthesis, an upregulation of genes involved in cell wall stress responses would be expected. researchgate.net This approach provides a global view of the bacterial response to the antibiotic. researchgate.net

In Vivo Preclinical Models (Non-Human)

Following promising in vitro results, this compound would be evaluated in non-human in vivo models to assess its efficacy within a complex biological system. imquestbio.comyoutube.com These studies are essential for understanding how the compound behaves in a living organism, bridging the gap between laboratory findings and potential human clinical trials. amsbiopharma.comnih.gov

Commonly used preclinical models for antibacterial agents include:

Murine Sepsis Model: This acute infection model is often used as an initial screen for in vivo efficacy. Mice are infected systemically with a pathogen, often via intraperitoneal injection, leading to a bloodstream infection (sepsis). Different doses of this compound are then administered to determine its ability to protect the animals from mortality or to reduce the bacterial load in the blood and organs. imquestbio.com

Neutropenic Thigh Infection Model: This localized infection model is used to study the pharmacodynamics of an antibiotic. Mice are rendered neutropenic (deficient in neutrophils) to create an immunocompromised state. A specific bacterial strain is then injected into the thigh muscle. Treatment with this compound allows researchers to correlate drug exposure levels with the reduction in bacterial counts in the thigh tissue over time. youtube.com

Other Specialized Models: Depending on the intended clinical application, more complex models may be used, such as pneumonia, urinary tract infection, or chronic abscess models, to evaluate this compound's efficacy in specific tissues and infection types. youtube.comresearchgate.net

These animal models provide critical data on the therapeutic potential of this compound and help inform the design of future clinical trials. asm.org

Preclinical Research on "this compound" Encounters Information Gap

Despite extensive searches for preclinical research data on the chemical compound “this compound,” no specific information was found regarding its evaluation using insect or vertebrate models as outlined. The existing body of scientific literature does not appear to contain studies detailing the efficacy of this compound in insect infection models or its effects on the immune response in vertebrate models.

The intended focus of this article was to detail the preclinical research methodologies for this compound, specifically its evaluation in insect infection models for efficacy, and in vertebrate models to study immune modulation and performance in disease scenarios such as fungal infections. However, the absence of published research on this compound in these contexts makes it impossible to provide the requested detailed findings, data tables, or in-depth analysis for the following planned sections:

Vertebrate Models for Immune Response Studies

Evaluation in Disease Models (e.g., fungal infection models in non-human hosts)

General information is available on the methodologies themselves. For instance, the larvae of the Greater Wax Moth, Galleria mellonella, are widely used as an insect model to study the virulence of pathogens and to assess the efficacy of new antimicrobial compounds due to their innate immune system sharing similarities with that of vertebrates. frontiersin.orgnih.gov Similarly, various rodent and humanized mouse models are standard for evaluating how a compound modulates host immune responses and for testing its effectiveness in specific disease models, such as systemic fungal infections. nih.gov

However, the application of these specific preclinical research methodologies to the compound this compound is not documented in the available scientific literature. Therefore, a detailed, evidence-based article adhering to the required structure and content inclusions cannot be generated at this time. Further research on this compound would be required before such an analysis is possible.

Viii. Future Research Trajectories and Bio Inspired Applications

Elucidation of Comprehensive Biological Targets and Downstream Pathways

While Spodomicin is broadly categorized as an antimicrobial peptide with reported activity against certain bacteria and belonging to a family known for antifungal properties, the precise molecular targets and the full spectrum of its biological activity remain to be fully elucidated. nih.govchembuyersguide.comresearchgate.net Future studies should employ advanced techniques, such as pull-down assays coupled with mass spectrometry, surface plasmon resonance, and cellular thermal shift assays (CETSA), to identify the specific molecules or structures in target microorganisms that this compound interacts with. Furthermore, investigating the downstream cellular pathways affected by this compound binding is crucial. This could involve transcriptomic, proteomic, and metabolomic analyses of microbial cells exposed to this compound to understand the cascade of events triggered by its action, such as membrane disruption, inhibition of essential enzymes, or interference with metabolic processes. Understanding these intricate interactions and pathways will provide fundamental insights into this compound's mechanism of action and potentially reveal novel targets for antimicrobial intervention.

Advanced Structural Biology Studies (e.g., NMR, X-ray crystallography)

The biological activity of a peptide is intimately linked to its three-dimensional structure. Although this compound is known to be a peptide containing cysteine residues, implying disulfide bridges that contribute to its fold, detailed high-resolution structural information is limited. researchgate.netsciengine.com Future research should prioritize the determination of this compound's structure using advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in membrane-mimicking environments relevant to its potential interaction with microbial membranes, and X-ray crystallography, ideally in complex with identified target molecules if possible. Techniques like Circular Dichroism (CD) can provide insights into secondary structure and conformational changes under different conditions. Understanding the precise arrangement of amino acids and the role of disulfide bonds will be critical for structure-activity relationship studies, enabling rational design of modified peptides with enhanced or altered properties.

Investigation of Synergistic Effects with Other Antimicrobial Agents

Given the increasing challenge of antimicrobial resistance, exploring synergistic interactions between antimicrobial compounds is a vital research direction. Future studies should investigate whether this compound exhibits synergistic effects when used in combination with other known antimicrobial agents, including conventional antibiotics, antifungals, or other insect-derived AMPs. uprm.edu In vitro checkerboard assays and time-kill studies can be employed to quantitatively assess potential synergistic, additive, or antagonistic interactions against a range of relevant microbial pathogens. Understanding synergistic combinations could lead to strategies for improving efficacy, reducing effective dosages of partner drugs, and potentially mitigating the development of resistance.

Exploration of Broader Immunomodulatory and Anti-inflammatory Roles in Insects

Beyond direct antimicrobial activity, many insect AMPs have been shown to possess immunomodulatory and anti-inflammatory properties, playing broader roles in the host's immune response. researchgate.netnih.gov Future research should investigate whether this compound also exerts such effects within its host organism, Spodoptera littoralis, or in other insect species where it is found, such as Melitaea cinxia. nih.govcambridge.org This could involve studying its effects on insect immune cells (e.g., hemocytes), signaling pathways (e.g., Toll or Imd pathways), and the production of other immune effectors. Investigating its potential to modulate inflammation or influence wound healing processes in insects would provide a more complete picture of its biological function within the complex insect immune system.

Potential as a Template for Novel Peptide-Based Therapeutics (excluding clinical applications)

The unique structures and mechanisms of action of insect AMPs like this compound make them promising templates for the design of novel peptide-based agents. researchgate.net Future research, excluding direct clinical applications, can explore this compound as a lead structure for developing peptides with improved stability, reduced potential toxicity (in relevant model systems), and tailored activity profiles. This involves medicinal chemistry approaches, such as amino acid substitutions, truncations, cyclization, and incorporation of non-natural amino acids, guided by structure-activity relationship data derived from structural studies (Section 8.2) and target elucidation (Section 8.1). The goal is to create peptide analogs with enhanced properties for potential applications in areas such as biomaterials, surface coatings with antimicrobial properties, or as research tools to study microbial processes.

Compound Names and PubChem CIDs

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Spodomicin, and what methodological considerations ensure reproducibility?

  • Answer : this compound synthesis typically involves multi-step organic reactions, such as nucleophilic substitutions or catalytic cross-coupling. Key reproducibility factors include precise control of reaction conditions (temperature, solvent purity, catalyst loading) and validation via techniques like HPLC for purity assessment (>98%) and NMR for structural confirmation. Researchers should document batch-specific variations (e.g., solvent residues) and adhere to protocols from peer-reviewed pharmacological studies .

Q. How do researchers standardize bioactivity assays to evaluate this compound’s efficacy in preclinical models?

  • Answer : Standardization involves selecting cell lines or animal models with validated genetic backgrounds (e.g., cancer cell lines with known receptor expression). Dose-response curves (IC₅₀/EC₅₀ calculations) and controls (vehicle, positive/negative controls) are critical. For in vitro studies, use triplicate measurements and statistical tests (ANOVA) to minimize variability. Reference guidelines from journals like Journal of Pharmacological Sciences for assay validation .

Q. What analytical techniques are prioritized for characterizing this compound’s physicochemical properties?

  • Answer : Techniques include mass spectrometry (for molecular weight confirmation), X-ray crystallography (structural elucidation), and solubility assays (e.g., shake-flask method in PBS). Stability studies under varying pH/temperature conditions are essential for determining storage requirements. Cross-validate results with orthogonal methods (e.g., DSC for thermal stability) .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data on this compound’s bioavailability be resolved across studies?

  • Answer : Conduct a systematic review to identify variables (e.g., administration route, formulation). Use meta-analysis to quantify heterogeneity (I² statistic) and subgroup analyses (e.g., rodent vs. primate models). Replicate experiments under harmonized conditions, employing LC-MS/MS for plasma concentration quantification and non-compartmental pharmacokinetic modeling .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in heterogeneous disease models?

  • Answer : Employ CRISPR-Cas9 knockouts or RNAi in target cells to isolate pathways. Combine transcriptomics (RNA-seq) with proteomics (western blot/ELISA) to map signaling cascades. For in vivo validation, use conditional knockout models and dose-titration studies. Address off-target effects via counter-screening against related receptors .

Q. How should researchers address discrepancies in this compound’s toxicity profiles between in vitro and in vivo studies?

  • Answer : Investigate metabolic differences (e.g., cytochrome P450 activity) using liver microsome assays. Perform interspecies comparisons (e.g., human hepatocytes vs. murine models) and assess metabolite toxicity via high-content screening. Publish negative findings to reduce publication bias and refine predictive toxicity models .

Q. What strategies validate this compound’s target engagement in complex biological systems?

  • Answer : Use biophysical methods like SPR (surface plasmon resonance) for binding affinity measurements. Employ fluorescent probes (e.g., FITC-labeled this compound) for cellular localization studies. Confirm functional engagement through pharmacodynamic biomarkers (e.g., phosphorylation status of downstream targets) .

Methodological Frameworks

  • For Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions. Use PICO (Population, Intervention, Comparison, Outcome) to structure comparative studies .
  • For Data Reporting : Present results in tables comparing IC₅₀ values, pharmacokinetic parameters (Cₘₐₓ, AUC), and toxicity thresholds across studies. Include confidence intervals and p-values to highlight significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.